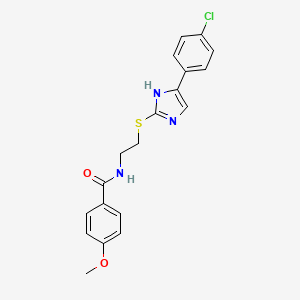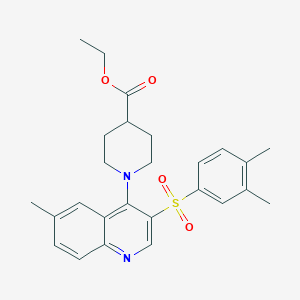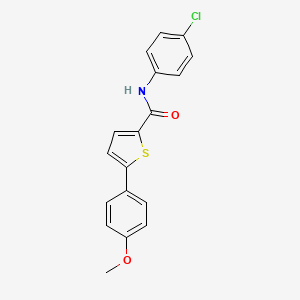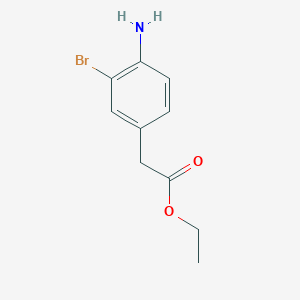
Ethyl 2-(4-amino-3-bromophenyl)acetate
Descripción general
Descripción
Ethyl 2-(4-amino-3-bromophenyl)acetate is a chemical compound with the molecular formula C10H12BrNO2 . It is a derivative of phenylacetic acid, where an ethyl ester group is attached to the carboxyl group and a bromine atom is substituted at the 3rd position of the phenyl ring .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-amino-3-bromophenyl)acetate consists of a phenyl ring substituted with a bromine atom at the 3rd position and an amino group at the 4th position. An ethyl ester group is attached to the phenyl ring via an acetic acid moiety .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthetic Methods : Ethyl 2-(4-amino-3-bromophenyl)acetate and related compounds are synthesized through various methods for further chemical analysis and application. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with structural similarities, was synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate using ammonium acetate in glacial acetic acid (Sapnakumari et al., 2014).
Crystal Structure Analysis
- X-Ray Crystallography : These compounds are often characterized using X-ray crystallography to understand their crystal structure and molecular arrangement. For example, ethyl 2-[5-(4-bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate was studied for its crystal structure, which revealed insights into molecular linkages and hydrogen bonding patterns (Choi et al., 2007).
Antimicrobial Applications
- Potential Antimicrobial Agents : Derivatives of Ethyl 2-(4-amino-3-bromophenyl)acetate have been synthesized and characterized for their antimicrobial properties. For instance, synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents provide insights into the possible medical applications of these compounds (Doraswamy & Ramana, 2013).
Pharmacological Applications
- Anti-inflammatory Activity : Ethyl 2-(4-amino-3-bromophenyl)acetate derivatives have been synthesized and evaluated for their pharmacological activities, such as anti-inflammatory effects. For example, research on imidazo[1,2-a]pyrazine derivatives, which are structurally related, indicated potential anti-inflammatory activity (Abignente et al., 1992).
Advanced Materials and Chemical Reactions
- Chemical Reactions : Ethyl 2-(4-amino-3-bromophenyl)acetate is used in various chemical reactions, contributing to the development of new materials and compounds. For instance, the synthesis of ethyl (4-phenylphenyl)acetate through green Suzuki coupling reactions demonstrates the compound's role in facilitating advanced chemical processes (Costa et al., 2012).
Propiedades
IUPAC Name |
ethyl 2-(4-amino-3-bromophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGLRUUIPVNGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-amino-3-bromophenyl)acetate | |
Synthesis routes and methods
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2974913.png)
![2,6-difluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2974915.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B2974916.png)
![acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate](/img/structure/B2974917.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2974922.png)
![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2974923.png)
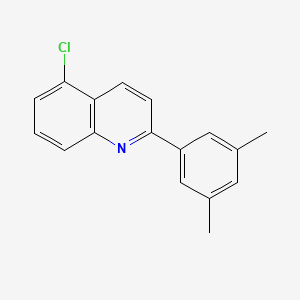
![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea](/img/structure/B2974928.png)

